molecular formula C20H22ClN5OS B2614813 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide CAS No. 896308-88-6

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

Cat. No. B2614813
CAS RN: 896308-88-6
M. Wt: 415.94
InChI Key: USBZLPOYPWOQBF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and a cyclohexyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The pyrrole and 1,2,4-triazole rings are heterocyclic structures that contain nitrogen atoms. These rings, along with the sulfanyl group, could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the pyrrole and 1,2,4-triazole rings might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups and aromatic rings could affect its solubility and stability .

Scientific Research Applications

Synthesis and Biological Activity

One area of research focuses on the synthesis of derivatives of 1,2,4-triazol and their pharmacological potential. The synthesis of pyrolin derivatives, including structures similar to the requested compound, shows promise in developing new drugs with minimized toxicity and enhanced effectiveness. These derivatives have been evaluated for anti-exudative properties, with several compounds outperforming reference drugs in experimental models, indicating their potential in treating inflammation-related conditions (Chalenko et al., 2019).

Antimicrobial and Antitumor Activities

Research into N-aryl-acetamide derivatives, which share a core structural similarity with the compound of interest, has demonstrated significant antimicrobial activity. These studies have led to the synthesis of compounds with potential as antibacterial and antifungal agents, thereby contributing to the development of new treatments for infectious diseases (MahyavanshiJyotindra et al., 2011).

Anti-inflammatory and Anti-cancer Research

Investigations into compounds with a triazolo[1,5-c]pyrimidine core have identified several with mediator release inhibitory activity, suggesting potential applications in treating asthma and allergic reactions. This highlights the chemical framework's relevance in discovering new anti-inflammatory drugs (Medwid et al., 1990).

Similarly, derivatives of pyrrolo[2,3-d]pyrimidines, closely related to the compound , have been synthesized as nonclassical antifolate inhibitors of thymidylate synthase, showcasing their potential as antitumor agents. This research path offers insights into developing treatments for various cancers by targeting key enzymes involved in DNA synthesis (Gangjee et al., 1996).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have been reported to show a broad range of biological activities .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the interesting functional groups present in the compound, it could be a promising candidate for further study .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5OS/c21-16-10-8-15(9-11-16)19-23-24-20(26(19)25-12-4-5-13-25)28-14-18(27)22-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBZLPOYPWOQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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